molecular formula C23H15N3O2 B251719 N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

Número de catálogo B251719
Peso molecular: 365.4 g/mol
Clave InChI: AFDWSOJJQQWIHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide, also known as BPN-15606, is a novel small molecule drug candidate developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN-15606 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide works by inhibiting the activity of a protein called phosphodiesterase 4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in neuronal signaling. By inhibiting PDE4D, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide increases the levels of cAMP, which in turn leads to improved cognitive function.
Biochemical and Physiological Effects:
N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to increase the levels of cAMP in the brain, which is associated with improved cognitive function. N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is that it has shown promising results in preclinical studies, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is that it is still undergoing clinical trials, and its safety and efficacy in humans have yet to be fully established.

Direcciones Futuras

There are several future directions for the research and development of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide. One potential direction is to investigate the long-term safety and efficacy of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide in humans. Another potential direction is to explore the potential use of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide in the treatment of other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide and its effects on neuronal signaling.

Métodos De Síntesis

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of several intermediates, including 2-aminopyridine, 2-chloro-5-nitrobenzoic acid, and 1,3-benzoxazole-5-carboxylic acid. The final step involves the reaction of the intermediate with naphthalene-1-carboxylic acid to form N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide.

Aplicaciones Científicas De Investigación

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease. In preclinical studies, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease.

Propiedades

Fórmula molecular

C23H15N3O2

Peso molecular

365.4 g/mol

Nombre IUPAC

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H15N3O2/c27-22(19-7-3-5-15-4-1-2-6-18(15)19)25-17-8-9-21-20(14-17)26-23(28-21)16-10-12-24-13-11-16/h1-14H,(H,25,27)

Clave InChI

AFDWSOJJQQWIHD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

SMILES canónico

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.